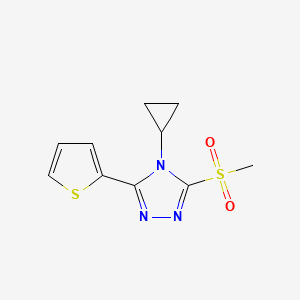![molecular formula C20H12FNO5S B2967513 4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-nitrobenzoate CAS No. 433320-52-6](/img/structure/B2967513.png)
4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-nitrobenzoate” is a complex organic molecule that contains several functional groups. It has a thiophene ring, a nitro group, a carboxylate ester group, and a fluoro group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . The nitro group (-NO2) is a common functional group in organic chemistry, known for its reactivity. The carboxylate ester group (-COOR) is a derivative of carboxylic acids and can participate in various reactions, including hydrolysis and transesterification. The fluoro group (-F) is a halogen that can affect the reactivity and properties of the molecule.
Scientific Research Applications
Synthesis and Evaluation of Antimicrobial Activities
The compound 4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-nitrobenzoate, although not directly mentioned, is structurally related to various synthesized molecules evaluated for their antimicrobial properties. For instance, derivatives synthesized from 3-fluoro-4-(4-phenylpiperazin-1-yl)aniline demonstrated significant anti-Mycobacterium smegmatis activity, highlighting the potential antimicrobial applications of fluoro-nitrobenzoate derivatives (Yolal et al., 2012).
High-Performance Liquid Chromatography (HPLC)
Compounds like 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole have been employed as precolumn fluorescent labeling reagents for HPLC of amino acids, indicating the utility of fluoro-nitrobenzoate compounds in enhancing detection sensitivity in biochemical analyses (Watanabe & Imai, 1981).
Heterocyclic Oriented Synthesis
4-Chloro-2-fluoro-5-nitrobenzoic acid, closely related to the target compound, has been utilized as a multireactive building block for the synthesis of various nitrogenous heterocycles, demonstrating the potential of such compounds in the creation of diverse chemical libraries relevant to drug discovery (Křupková et al., 2013).
Solid-Phase Synthesis Applications
The solid-phase synthesis of N-hydroxyindoles and benzo[c]isoxazoles using polystyrene-bound aryl fluorides showcases the adaptability of fluoro-nitrobenzoate compounds in facilitating the creation of complex organic molecules, which could be of significant interest in medicinal chemistry and material science (Stephensen & Zaragoza, 1999).
Liquid Crystal Research
Research on 4-alkoxyphenyl 4'-(4'-cyano- or nitro-benzoyloxy)-2'- or -3'-fluorobenzoates has contributed to the understanding of smectic modifications in liquid crystals, highlighting the role of fluorinated benzoates in the development of advanced materials with tailored optical and electronic properties (Destrade & Tinh, 1986).
Mechanism of Action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets in the body. For instance, many thiophene derivatives exhibit various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
properties
IUPAC Name |
[4-fluoro-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FNO5S/c21-14-5-10-19(17(12-14)18(23)9-8-16-2-1-11-28-16)27-20(24)13-3-6-15(7-4-13)22(25)26/h1-12H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADYREWUQDEYPU-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C2=C(C=CC(=C2)F)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)C2=C(C=CC(=C2)F)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2967431.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2967436.png)










![5,6-dimethyl-1-(3-nitrobenzyl)-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2967452.png)